![molecular formula C56H83N19O13S2 B12375363 D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is a synthetic peptide analog of bradykinin, a naturally occurring peptide that plays a role in various physiological processes such as inflammation, pain, and blood pressure regulation. This compound is designed to mimic the effects of bradykinin while exhibiting enhanced stability and potency due to the incorporation of non-natural amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin can undergo various chemical reactions, including:
Oxidation: The thiol groups in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products
The major products formed from these reactions include modified peptides with altered stability, activity, or binding properties.
科学研究应用
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating inflammatory responses and pain pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin exerts its effects by binding to bradykinin receptors, primarily the B2 receptor. This interaction activates intracellular signaling pathways, leading to the release of various mediators such as nitric oxide and prostaglandins. These mediators contribute to the compound’s effects on vasodilation, pain, and inflammation.
相似化合物的比较
Similar Compounds
[Nle4,D-Phe7]-Bradykinin: Another synthetic analog with similar modifications to enhance stability and potency.
[Hyp3,Thi5,8]-Bradykinin: Lacks the D-Arg and D-Phe modifications but retains other structural features.
Uniqueness
D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin is unique due to the incorporation of D-arginine and D-phenylalanine, which confer resistance to enzymatic degradation and enhance receptor binding affinity. This makes it a valuable tool for studying bradykinin-related pathways and developing therapeutic agents.
属性
分子式 |
C56H83N19O13S2 |
|---|---|
分子量 |
1294.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)74-21-7-17-42(74)52(86)75-29-32(77)25-43(75)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t32-,35-,36+,37+,38-,39+,40+,41+,42+,43+/m1/s1 |
InChI 键 |
HDRMOZWEAGKRCO-VDMFLOONSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


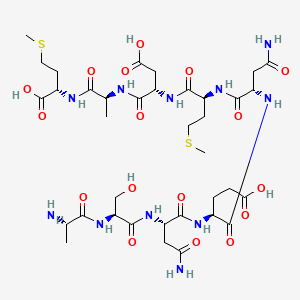
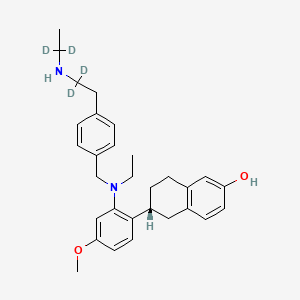
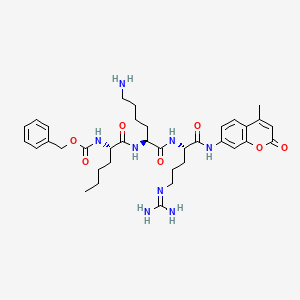

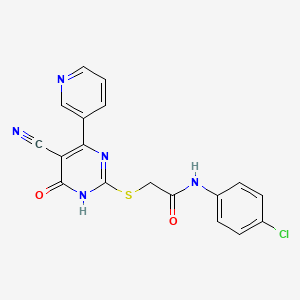
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
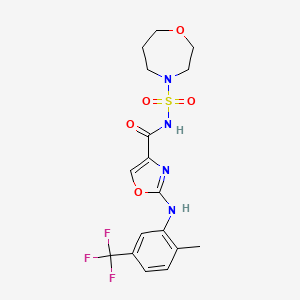
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
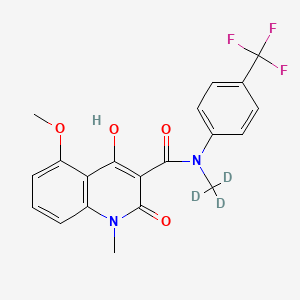
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)


